molecular formula C7H17ClN2 B1463847 N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride CAS No. 1443980-26-4

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Cat. No. B1463847
M. Wt: 164.67 g/mol
InChI Key: WROMYUDNGCXCSJ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H17ClN2 . It has a molecular weight of 128.22 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Role in Neuropharmacology

N,N-Dimethyltryptamine (DMT), a structurally similar compound to the chemical of interest, plays significant roles in the central nervous system and could potentially serve as a neurotransmitter. Its interaction with the sigma-1 receptor suggests a broader physiological significance, including cellular protective mechanisms and potential therapeutic applications for anxiety and psychosis (Carbonaro & Gatch, 2016).

2. Pharmacological and Toxicological Analysis

The comprehensive review of tryptamines and their derivatives, including compounds like DMT, highlights the pharmacology, toxicity, and effects related to different routes of administration. This information supports the understanding of similar compounds' mechanisms of action and potential risks, providing a crucial tool for public health and safety (Tittarelli et al., 2014).

3. Application in Drug Discovery

The pyrrolidine ring, a core component of the chemical structure , is extensively utilized in medicinal chemistry for developing new biologically active compounds. Its inclusion in drug structures aids in enhancing pharmacophore space exploration, contributing to stereochemistry, and improving three-dimensional coverage, thus facilitating the discovery of novel therapeutic agents (Li Petri et al., 2021).

4. Surfactant and Industrial Applications

Pyrrolidone-based surfactants, which share structural similarities with the compound of interest, demonstrate significant surface-active properties. These surfactants can interact synergistically with anionic surfactants and have a range of applications in industries due to their ability to improve water solubility, compatibility, and solvency. This versatility makes them valuable in enhancing the performance of various surfactant structures, with potential implications for the compound (Login, 1995).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314-H332 . The precautionary statements include P260-P261-P264-P270-P271-P280-P301+P312-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P321-P330-P363-P405-P501 .

properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROMYUDNGCXCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

CAS RN

208711-42-6, 1443980-26-4
Record name 3-Pyrrolidinemethanamine, N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208711-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl(pyrrolidin-3-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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